molecular formula C32H41NO2 B13764467 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethane-1,1-diol;1-ethenyl-2-ethylbenzene;styrene

1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethane-1,1-diol;1-ethenyl-2-ethylbenzene;styrene

Cat. No.: B13764467
M. Wt: 471.7 g/mol
InChI Key: ODAGLEFQXQTAQT-UHFFFAOYSA-N
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Description

The compound “1,2-Bis(ethenyl)benzene; 2-(dimethylamino)ethane-1,1-diol; 1-ethenyl-2-ethylbenzene; styrene” is a complex mixture of four distinct organic compounds, each with unique properties and applications. These compounds are:

    1,2-Bis(ethenyl)benzene:

    2-(Dimethylamino)ethane-1,1-diol: Known for its applications in organic synthesis and as a precursor in the production of various chemicals.

    1-Ethenyl-2-ethylbenzene: An aromatic hydrocarbon used in the synthesis of other organic compounds.

    Styrene: A widely used monomer in the production of polystyrene and other copolymers.

Preparation Methods

1,2-Bis(ethenyl)benzene

1,2-Bis(ethenyl)benzene can be synthesized through the dehydrogenation of ethylbenzene. The process involves passing ethylbenzene over a catalyst at high temperatures to produce styrene, which can then be further processed to obtain 1,2-Bis(ethenyl)benzene .

2-(Dimethylamino)ethane-1,1-diol

2-(Dimethylamino)ethane-1,1-diol is typically synthesized by the reaction of dimethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

1-Ethenyl-2-ethylbenzene

1-Ethenyl-2-ethylbenzene can be prepared through Friedel-Crafts alkylation of benzene with ethylene. The reaction is catalyzed by aluminum chloride (AlCl3) and requires careful control of reaction conditions to achieve high yields .

Styrene

Styrene is industrially produced by the dehydrogenation of ethylbenzene. This process involves passing ethylbenzene over a catalyst, typically iron oxide, at high temperatures to produce styrene .

Chemical Reactions Analysis

1,2-Bis(ethenyl)benzene

1,2-Bis(ethenyl)benzene undergoes various chemical reactions, including polymerization, oxidation, and substitution. Common reagents used in these reactions include catalysts like copper iodide and bases such as sodium hydroxide .

2-(Dimethylamino)ethane-1,1-diol

2-(Dimethylamino)ethane-1,1-diol can participate in nucleophilic substitution reactions, where it acts as a nucleophile. It can also undergo oxidation and reduction reactions under appropriate conditions .

1-Ethenyl-2-ethylbenzene

1-Ethenyl-2-ethylbenzene undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve reagents like nitric acid, sulfuric acid, and halogens .

Styrene

Styrene is known for its polymerization reactions, where it forms polystyrene. It can also undergo oxidation and halogenation reactions. Common reagents include peroxides for polymerization and halogens for halogenation .

Scientific Research Applications

1,2-Bis(ethenyl)benzene

1,2-Bis(ethenyl)benzene is used in the production of ion-exchange resins, which are essential in water purification and chemical separation processes. It is also used in the synthesis of cross-linked polymers for various industrial applications .

2-(Dimethylamino)ethane-1,1-diol

2-(Dimethylamino)ethane-1,1-diol is used as a precursor in the synthesis of pharmaceuticals and agrochemicals. It is also employed in the production of surfactants and as a catalyst in organic reactions .

1-Ethenyl-2-ethylbenzene

1-Ethenyl-2-ethylbenzene is used in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of polymers .

Styrene

Styrene is widely used in the production of polystyrene, a versatile plastic used in packaging, insulation, and consumer goods. It is also used in the production of synthetic rubber and resins .

Mechanism of Action

1,2-Bis(ethenyl)benzene

The mechanism of action of 1,2-Bis(ethenyl)benzene involves its ability to undergo polymerization reactions, forming cross-linked polymers with high stability and resistance to chemical degradation .

2-(Dimethylamino)ethane-1,1-diol

2-(Dimethylamino)ethane-1,1-diol acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds. Its mechanism of action involves the donation of electron pairs to electrophilic centers .

1-Ethenyl-2-ethylbenzene

1-Ethenyl-2-ethylbenzene undergoes electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic reagents to form substituted products .

Styrene

Styrene undergoes polymerization through a free-radical mechanism, where the vinyl group reacts with initiators to form long polymer chains. This process is essential in the production of polystyrene .

Comparison with Similar Compounds

1,2-Bis(ethenyl)benzene

Similar compounds include 1,4-divinylbenzene and 1,3-divinylbenzene. 1,2-Bis(ethenyl)benzene is unique due to its specific substitution pattern, which affects its polymerization properties .

2-(Dimethylamino)ethane-1,1-diol

Similar compounds include 2-(diethylamino)ethanol and 2-(methylamino)ethanol. 2-(Dimethylamino)ethane-1,1-diol is unique due to its dual functional groups, which enhance its reactivity in organic synthesis .

1-Ethenyl-2-ethylbenzene

Similar compounds include ethylbenzene and styrene. 1-Ethenyl-2-ethylbenzene is unique due to its additional ethyl group, which influences its reactivity in electrophilic aromatic substitution reactions .

Styrene

Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its widespread use in the production of polystyrene and its well-studied polymerization properties .

Properties

Molecular Formula

C32H41NO2

Molecular Weight

471.7 g/mol

IUPAC Name

1,2-bis(ethenyl)benzene;2-(dimethylamino)ethane-1,1-diol;1-ethenyl-2-ethylbenzene;styrene

InChI

InChI=1S/C10H12.C10H10.C8H8.C4H11NO2/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-5(2)3-4(6)7/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;4,6-7H,3H2,1-2H3

InChI Key

ODAGLEFQXQTAQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C=C.CN(C)CC(O)O.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C

Origin of Product

United States

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